
Serine Hydrolase Inhibitor-19
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Serine Hydrolase Inhibitor-19 is a small molecule fragment that interacts with the serine hydrolase class of proteins. These inhibitors are crucial in various physiological processes and have significant pharmacological and toxicological implications . Serine hydrolases are enzymes that catalyze the hydrolysis of ester or amide bonds in substrates, playing vital roles in numerous biological functions .
Preparation Methods
The synthesis of Serine Hydrolase Inhibitor-19 involves several strategies, including:
Mining Natural Products: Utilizing proteins, polysaccharides, and small molecules from natural sources.
Converting Endogenous Substrates: Transforming natural substrates into inhibitors.
Screening Compound Libraries: Identifying potential inhibitors from large libraries of compounds and optimizing lead scaffolds.
Tailoring Mechanism-Based Electrophiles: Designing compounds with electrophiles such as carbamates, ureas, activated ketones, lactones, and lactams that covalently react with the serine nucleophile in the active site.
Chemical Reactions Analysis
Serine Hydrolase Inhibitor-19 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.
Substitution: Reactions where one functional group is replaced by another.
Hydrolysis: The cleavage of chemical bonds by the addition of water, a common reaction for serine hydrolases.
Common reagents and conditions used in these reactions include electrophiles that covalently bind to the serine nucleophile in the enzyme’s active site . The major products formed from these reactions are typically the hydrolyzed substrates and the covalently modified enzyme .
Scientific Research Applications
Serine Hydrolase Inhibitor-19 has a wide range of scientific research applications:
Mechanism of Action
Serine Hydrolase Inhibitor-19 exerts its effects by covalently binding to the serine nucleophile in the active site of serine hydrolases . This binding inhibits the enzyme’s activity, preventing the hydrolysis of ester or amide bonds in substrates . The molecular targets include various serine hydrolases involved in physiological processes such as blood clotting, digestion, nervous system signaling, inflammation, and cancer .
Comparison with Similar Compounds
Serine Hydrolase Inhibitor-19 is unique due to its specific interaction with the serine nucleophile in the active site of serine hydrolases . Similar compounds include:
Carbamates: Electrophiles that covalently react with serine nucleophiles.
Ureas: Compounds that inhibit serine hydrolases by forming covalent bonds with the active site.
Activated Ketones: Electrophiles that target the serine nucleophile.
Lactones and Lactams: Compounds that covalently modify the enzyme’s active site.
These compounds share the common feature of covalently binding to the serine nucleophile, but this compound is distinguished by its specific structure and interaction profile .
Properties
Molecular Formula |
C14H24N4O3 |
|---|---|
Molecular Weight |
296.37 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[2-[methyl-(4-methylpyrazole-1-carbonyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C14H24N4O3/c1-11-9-15-18(10-11)12(19)16(5)7-8-17(6)13(20)21-14(2,3)4/h9-10H,7-8H2,1-6H3 |
InChI Key |
OGWFKBLFWLXJQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C(=O)N(C)CCN(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


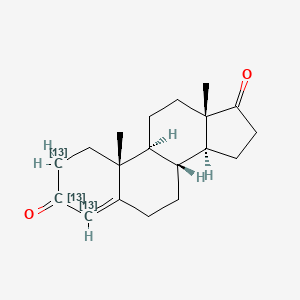
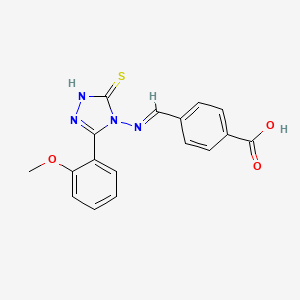
![7-(2-hydroxyethyl)-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12053432.png)
![Tert-butyl 4-{[4-(trifluoromethyl)anilino]carbonyl}-1,4-diazepane-1-carboxylate](/img/structure/B12053433.png)
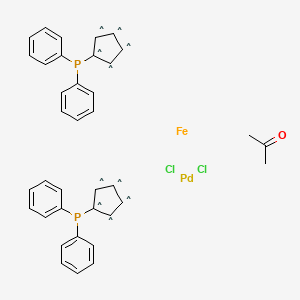

![2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12053441.png)
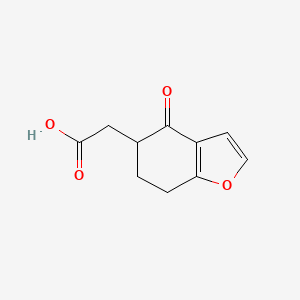
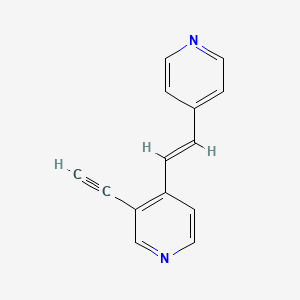

![2-(3,5-Dimethyl-1-piperidinyl)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12053471.png)
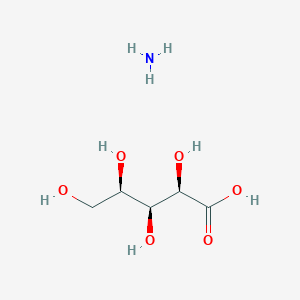
![2-Isopentyl-1-{4-[2-(3-methoxyphenoxy)ethyl]-1-piperazinyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12053487.png)

